molecular formula C9H6ClF3N2O3 B2944756 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide CAS No. 379255-51-3

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2944756
CAS RN: 379255-51-3
M. Wt: 282.6
InChI Key: AJSQUIGHPDQHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide” includes a trifluoromethyl group, a nitro group, and a chloro group attached to a phenyl ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The compound is a solid . It has a predicted melting point of 164.07°C , a predicted boiling point of approximately 403.0°C at 760 mmHg , a predicted density of approximately 1.6 g/cm^3 , and a predicted refractive index of n 20D 1.55 .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

Compounds similar to 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide have been studied for their nonlinear optical properties. For instance, derivatives of 2-chloro-4-nitroaniline have shown significant second harmonic generation (SHG), which is a key feature in NLO materials used in laser technology and telecommunications .

Molecular Hyperpolarizability

The presence of highly delocalized π electron systems in chromophores, which are likely to be a feature in the compound of interest, leads to high molecular hyperpolarizability. This property is crucial for the development of new NLO materials with good macroscopic NLO response .

Pharmaceutical Synthesis

Trifluoromethyl groups, as found in the compound’s structure, are common in pharmaceuticals due to their ability to enhance metabolic stability and binding affinity. The compound could potentially be used as an intermediate in the synthesis of pharmaceuticals .

Antimicrobial and Anticancer Activities

Compounds with chloroacetamide groups have been synthesized and studied for their pharmacological activities, including antimicrobial and anticancer properties. The compound may also possess such biological activities and could be valuable in drug development .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

The future directions for research on “2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide” and similar compounds could involve exploring their potential applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them an important area of study .

properties

IUPAC Name

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-7-2-1-5(15(17)18)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSQUIGHPDQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide

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